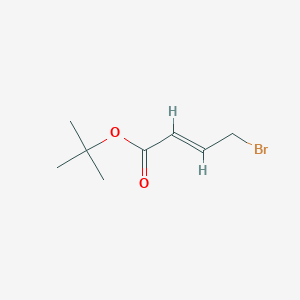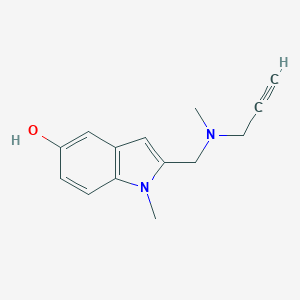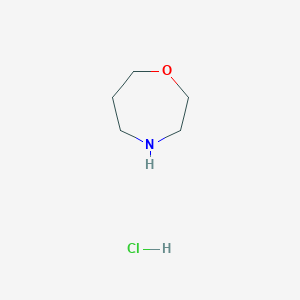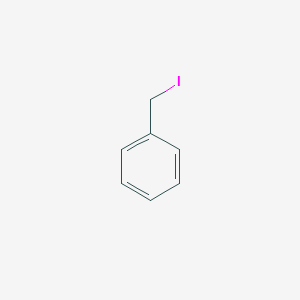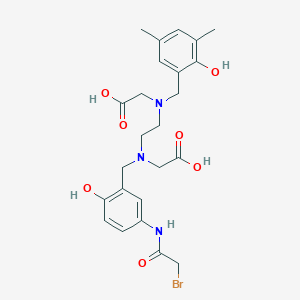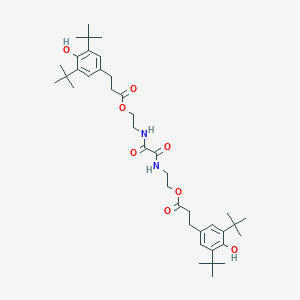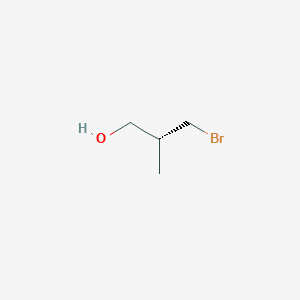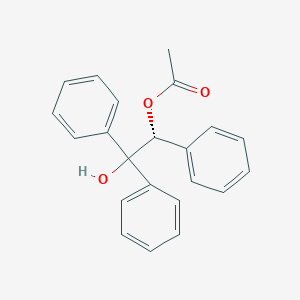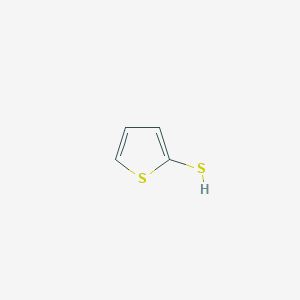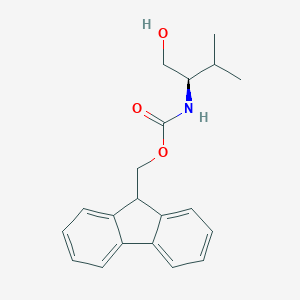
2-Nitrodibenzofurane
Vue d'ensemble
Description
2-Nitrodibenzofuran (2-NDF) is a synthetic organic compound that is used in a variety of scientific research applications. It is a nitro-aromatic compound, which is a type of organic compound that contains a nitro group (-NO2) attached to an aromatic ring. It has a molecular weight of 176.14 g/mol and is a white crystalline solid. 2-NDF is a versatile compound that is used in a variety of scientific research applications, and it has several biochemical and physiological effects that make it a useful tool for laboratory experiments.
Applications De Recherche Scientifique
Groupes protecteurs photodéclenchables en chimie peptidique
Le 2-nitrodibenzofurane (NDBF) a été identifié comme un groupe protecteur sensible à un et deux photons qui est supérieur à la bromocoumarine hydroxylée pour le confinement des thiols dans les peptides . Les groupes protecteurs photodéclenchables sont importants pour un large éventail d'applications en chimie peptidique . Le NDBF peut être utilisé pour protéger les thiols dans les peptides contenant de la cystéine, qui peuvent ensuite être facilement préparés . Une déprotection efficace se produit lors de l'irradiation avec une lumière de 365 nm ou une excitation à deux photons avec une lumière de 800 nm .
Développement de peptides contenant de la cystéine activables par la lumière
L'efficacité de clivage élevée sans réactions secondaires et la section transversale à deux photons significative du NDBF le rendent supérieur pour le confinement des groupes thiols . Cela le rend utile pour le développement de peptides contenant de la cystéine activables par la lumière .
Développement de biomatériaux sensibles à la lumière
Les propriétés du NDBF le rendent également adapté au développement de biomatériaux sensibles à la lumière . La capacité de contrôler la libération de groupes fonctionnels avec la lumière fournit un outil puissant pour la conception de matériaux aux propriétés réglables .
Utilité biologique dans la recherche protéique
Les peptides confinés par le NDBF ont montré une utilité dans la recherche biologique. Par exemple, un peptide dérivé de la protéine K-Ras4B a été confiné avec le NDBF et, après irradiation en présence de l'enzyme protéine farnésyltransférase, le produit farnésylé s'est formé .
Utilisation dans les études cellulaires
Les peptides confinés par le NDBF ont également été utilisés dans des études cellulaires. Par exemple, des cellules de carcinome ovarien humain (SKOV3) ont été incubées avec une version confinée par le NDBF d'un peptide farnésylé. Après irradiation UV, le peptide a migré du cytosol/Golgi vers la membrane plasmique en raison de la palmitoylation enzymatique
Safety and Hazards
Orientations Futures
2-Nitrodibenzofuran has been used in various research studies and has shown promise in several areas. For instance, it has been used for ultra-efficient photolysis in living cells . It has also been used in the synthesis of dibenzofurans directly from aryl halides . Future research may focus on exploring its potential uses in other areas of chemistry and biology .
Mécanisme D'action
Target of Action
The primary target of 2-Nitrodibenzofuran (NDBF) is the thiol group in peptides . NDBF acts as a photoremovable protecting group for the thiol group, which is crucial in peptide chemistry .
Mode of Action
NDBF interacts with its target by masking the thiol group in cysteine-containing peptides . This is achieved by synthesizing Fmoc-Cys(NDBF)-OH and incorporating that residue into peptides by standard solid-phase peptide synthesis procedures . Upon irradiation with 365 nm light or two-photon excitation with 800 nm light, efficient deprotection occurs .
Biochemical Pathways
The biochemical pathway affected by NDBF involves the uncaging of the thiol group in peptides . This uncaging process is carried out using a peptide derived from the protein K-Ras4B, a known substrate for protein farnesyltransferase . Upon irradiation of the NDBF-caged peptide in the presence of the enzyme, the formation of the farnesylated product occurs .
Pharmacokinetics
The pharmacokinetics of NDBF involve its efficient deprotection upon irradiation . The high cleavage efficiency devoid of side reactions and significant two-photon cross-section of NDBF render it superior to Bhc for thiol group caging . .
Result of Action
The molecular and cellular effects of NDBF’s action involve the migration of the peptide from the cytosol/Golgi to the plasma membrane due to enzymatic palmitoylation . This occurs when human ovarian carcinoma (SKOV3) cells are incubated with an NDBF-caged version of a farnesylated peptide followed by UV irradiation .
Action Environment
The action of NDBF is influenced by light, specifically 365 nm light or two-photon excitation with 800 nm light . The ability of light to traverse various chemical and biological barriers and be modulated by time and amplitude makes light-regulated molecules like NDBF unique tools for a plethora of applications in the areas of chemistry and biology .
Analyse Biochimique
Biochemical Properties
2-Nitrodibenzofuran has been used as a photoremovable protecting group in peptide chemistry . It interacts with cysteine residues in peptides, masking the thiol group . Upon irradiation with light, the 2-Nitrodibenzofuran group is removed, revealing the thiol group . This interaction is crucial in the study of proteins and enzymes that contain cysteine residues .
Cellular Effects
In cellular studies, 2-Nitrodibenzofuran has been used to control the activity of peptides within cells . For example, a peptide derived from the protein K-Ras4B was caged with 2-Nitrodibenzofuran . Upon irradiation, the peptide was activated, leading to changes in cell signaling pathways and gene expression . This demonstrates the potential of 2-Nitrodibenzofuran to influence cellular function.
Molecular Mechanism
The mechanism of action of 2-Nitrodibenzofuran involves its ability to absorb light and undergo a photochemical reaction . When irradiated, 2-Nitrodibenzofuran undergoes a structural change that leads to its removal from the peptide . This uncaging process allows the peptide to interact with other biomolecules, potentially leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of 2-Nitrodibenzofuran can be controlled temporally by adjusting the timing and duration of light exposure This allows researchers to study the effects of the compound over time
Metabolic Pathways
It is known that dibenzofurans can be degraded by bacteria through lateral and angular dioxygenation pathways
Transport and Distribution
It is known that the compound can penetrate cells and interact with intracellular peptides
Subcellular Localization
It has been shown that peptides caged with 2-Nitrodibenzofuran can migrate from the cytosol/Golgi to the plasma membrane upon irradiation This suggests that 2-Nitrodibenzofuran may influence the subcellular localization of peptides
Propriétés
IUPAC Name |
2-nitrodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFPLEUXZNAAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175086 | |
| Record name | Dibenzofuran, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20927-95-1 | |
| Record name | 2-Nitrodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzofuran, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different methods for synthesizing 2-Nitrodibenzofuran and how do they differ in regioselectivity?
A1: Two main synthetic routes yield 2-Nitrodibenzofuran with differing regioselectivity:
Q2: Can 2-Nitrodibenzofuran be synthesized through photochemical reactions, and what are the potential applications of this approach?
A2: While not directly producing 2-Nitrodibenzofuran, research demonstrates the feasibility of using photochemical reactions to create dibenzofuran derivatives []. For instance, UV irradiation of 3,5-diiodo-4-(4'-methyoxphenoxy)nitrobenzene yields 4-iodo-8-methoxy-2-nitrodibenzofuran []. This method shows promise for developing novel, rigid thyroid hormone analogs by utilizing the functionalized dibenzofuran framework.
Q3: Has 2-Nitrodibenzofuran been used in the development of photocleavable protecting groups, and what mechanistic insights are available?
A3: Research indicates the use of a 2-Nitrodibenzofuran derivative, specifically 3-methyl-2-nitrodibenzofuran (NDBF), in synthesizing FerriCast (FC-NDBF), a potential photocleavable protecting group for Fe(3+) []. Studying the photochemistry of FC-NDBF and similar compounds provides valuable insights into the uncaging quantum yields of ligands derived from nitrobenzhydrol. This highlights the potential of 2-Nitrodibenzofuran derivatives in photochemical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
